molecular formula C9H14O B11967635 1,1-Dicyclopropylprop-2-en-1-ol CAS No. 55091-59-3

1,1-Dicyclopropylprop-2-en-1-ol

Cat. No.: B11967635
CAS No.: 55091-59-3
M. Wt: 138.21 g/mol
InChI Key: GIEXUCQVFSVKRE-UHFFFAOYSA-N
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Description

1,1-Dicyclopropylprop-2-en-1-ol: is an organic compound with the molecular formula C9H14O and a molecular weight of 138.211 g/mol . This compound features a unique structure with two cyclopropyl groups attached to a prop-2-en-1-ol backbone. It is a rare and specialized chemical that is often used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,1-Dicyclopropylprop-2-en-1-ol can be synthesized through various methods. One common approach involves the reaction of cyclopropylmethyl magnesium bromide with propargyl alcohol under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure the stability of the cyclopropyl groups .

Industrial Production Methods:

Industrial production of this compound is limited due to its specialized nature. when produced on a larger scale, the synthesis often involves the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

1,1-Dicyclopropylprop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Saturated alcohols

    Substitution: Alkyl halides, esters

Scientific Research Applications

1,1-Dicyclopropylprop-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dicyclopropylprop-2-en-1-ol involves its interaction with molecular targets through its hydroxyl and cyclopropyl groups. These interactions can lead to various chemical transformations, depending on the reaction conditions and reagents used. The compound’s unique structure allows it to participate in a range of chemical pathways, making it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

    Cyclopropylmethanol: Similar in structure but lacks the prop-2-en-1-ol backbone.

    Cyclopropylacetylene: Contains cyclopropyl groups but differs in the alkyne functionality.

    Cyclopropylcarbinol: Similar alcohol functionality but with a different carbon chain structure.

Uniqueness:

1,1-Dicyclopropylprop-2-en-1-ol is unique due to its combination of cyclopropyl groups and an allylic alcohol structure. This combination imparts distinct reactivity and stability characteristics, making it a valuable compound for specialized research applications .

Properties

CAS No.

55091-59-3

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1,1-dicyclopropylprop-2-en-1-ol

InChI

InChI=1S/C9H14O/c1-2-9(10,7-3-4-7)8-5-6-8/h2,7-8,10H,1,3-6H2

InChI Key

GIEXUCQVFSVKRE-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1CC1)(C2CC2)O

Origin of Product

United States

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